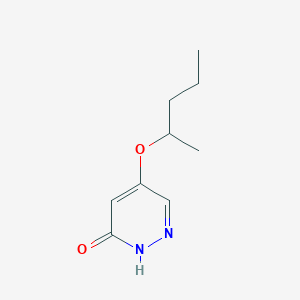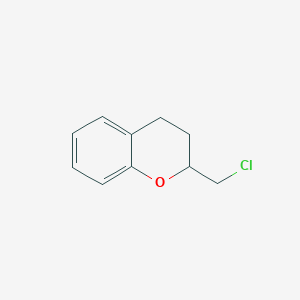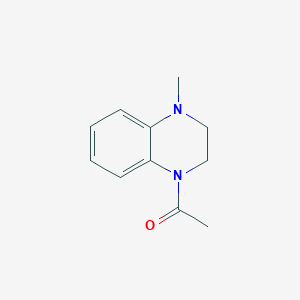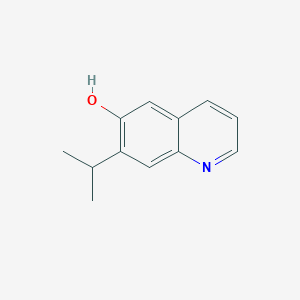
3-Chloro-3-(2-phenylethyl)-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(2-phenylethyl)-3H-diazirene is an organic compound characterized by a diazirene ring substituted with a chloro group and a phenylethyl group. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-phenylethyl)-3H-diazirene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a phenylethylamine derivative with chloroform and a base to form the diazirene ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-(2-phenylethyl)-3H-diazirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized diazirenes.
Applications De Recherche Scientifique
3-Chloro-3-(2-phenylethyl)-3H-diazirene has several scientific research applications:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of photoresists and other photochemical materials.
Mécanisme D'action
The mechanism by which 3-Chloro-3-(2-phenylethyl)-3H-diazirene exerts its effects involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as proteins or nucleic acids, resulting in covalent modifications. The specific pathways involved depend on the context of its application, such as photodynamic therapy or photoaffinity labeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-3-(2-phenylethyl)-3H-diazirine
- 3-Chloro-3-(2-phenylethyl)-3H-diaziridine
- 3-Chloro-3-(2-phenylethyl)-3H-diazirone
Uniqueness
3-Chloro-3-(2-phenylethyl)-3H-diazirene is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in photochemical applications.
Propriétés
Numéro CAS |
104678-37-7 |
|---|---|
Formule moléculaire |
C9H9ClN2 |
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
3-chloro-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C9H9ClN2/c10-9(11-12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
QCRPUMDCRFOXJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2(N=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)
![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)



![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)

